trans-2,3-Epoxysuccinic acid
Overview
Description
Trans-2,3-Epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid . It is an epoxide and a C4-dicarboxylic acid . It is functionally related to succinic acid and is a conjugate acid of trans-2,3-epoxysuccinate .
Synthesis Analysis
This compound can be produced using a method that makes it a good starting material for the synthesis of optically active compounds . A study has found that Fumarase from swine heart muscle can catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate .Molecular Structure Analysis
The molecular formula of this compound is C4H4O5 . It has a net charge of 0, an average mass of 132.07160, and a monoisotopic mass of 132.00587 .Chemical Reactions Analysis
This compound has a functional parent of succinic acid . It is a C4-dicarboxylic acid and an epoxide . It is a conjugate acid of trans-2,3-epoxysuccinate . A study has found that Fumarase from swine heart muscle can catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate .Physical and Chemical Properties Analysis
This compound has a melting point of 210-216°C . It has a predicted boiling point of 467.5±45.0 °C and a predicted density of 1.920±0.06 g/cm3 . It is soluble in water .Scientific Research Applications
1. Biotransformation to D(-)-Tartaric Acid
Trans-2,3-epoxysuccinic acid has been studied for its role in biotransformation. A bacterial strain was found capable of enantioselectively hydrolyzing cis-epoxysuccinic acid to D(-)-tartaric acid, highlighting its potential in producing optically active tartaric acid (Li et al., 2007).
2. Biodegradable Polymer Synthesis
Research has been conducted on synthesizing biodegradable functional polymers - epoxy-poly(ester amide)s (EPEAs) - using this compound. These polymers have potential applications as drug carriers and in surgical devices, owing to their desirable material properties and functionality (Zavradashvili et al., 2013).
3. Enzymatic Hydrolysis Studies
This compound has been instrumental in studies involving enzymatic hydrolysis. For example, cis-epoxysuccinate hydrolase from Nocardia tartaricans has been studied for its ability to catalyze stereospecific hydrolysis, producing L-(+)-tartaric acid. This research offers insights into industrial production applications (Wang et al., 2012).
4. Chemical Reactions and Industrial Applications
The chemical reactions of epoxysuccinic acid, including hydrolysis and polymerization, have been explored. These studies provide a foundation for understanding its use in various industrial applications, such as the production of multifunctional derivatives (Wang Bao-hu, 2014).
5. Coordination Polymers
This compound has been used in the assembly of silver(I) complexes, leading to the development of coordination polymers. These polymers have unique structural and topological properties, highlighting the versatility of epoxysuccinic acid in materials science (Fang et al., 2011).
6. Enhancement of Enzyme Stability
Studies have shown that the stability of enzymes like cis-epoxysuccinic acid hydrolase can be enhanced by fusion with carbohydrate-binding modules and immobilization on cellulose. This improves the enzyme's adaptability and efficiency, which is significant for industrial processes (Wang et al., 2012).
7. Solvent-Free Reactions Using Solid Catalysts
This compound has been studied in the context of solvent-free reactions using solid catalysts. This research contributes to understanding the physical states of substrate-product mixtures and the mechanisms of such reactions, emphasizing greener chemical processes (Kitamura & Harada, 2001).
Safety and Hazards
Future Directions
Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds such as optically specific single β-lactam . It can also be used as a building block for optically specific single-lactam antibiotics and polyepoxysuccinic acid plasticizer stabilizer, corrosion inhibitor, biotransformation to meso-tartaric acid .
Properties
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-08-6, 141-36-6 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-Epoxysuccinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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